2-(4-Isopropylphenyl)cycloheptan-1-one
Description
2-(4-Isopropylphenyl)cycloheptan-1-one is a cycloheptanone derivative featuring a 4-isopropylphenyl substituent at the 2-position of the seven-membered ring. Its molecular formula is C₁₆H₂₂O, with a calculated molecular weight of 230.34 g/mol. The ketone functional group confers reactivity typical of carbonyl compounds, while the isopropylphenyl group introduces steric and electronic effects that influence solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C16H22O |
|---|---|
Molecular Weight |
230.34 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)cycloheptan-1-one |
InChI |
InChI=1S/C16H22O/c1-12(2)13-8-10-14(11-9-13)15-6-4-3-5-7-16(15)17/h8-12,15H,3-7H2,1-2H3 |
InChI Key |
MXTYRXRPNNONBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CCCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)cycloheptan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where cycloheptanone is reacted with 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenyl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of cycloheptanol derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
2-(4-Isopropylphenyl)cycloheptan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
2-(4-Chlorophenyl)cycloheptan-1-one (CAS 107776-14-7)
Key Differences :
- The chlorine atom in the 4-chlorophenyl group is electron-withdrawing, increasing the electrophilicity of the ketone compared to the electron-donating isopropyl group in the target compound. This enhances reactivity in nucleophilic addition reactions for the chlorophenyl analog.
- Lower molecular weight (222.71 vs. 230.34 g/mol) due to the substitution of chlorine for the isopropyl group.
1-(4-Isopropylphenyl)cyclopentan-1-amine (CAS 1094442-41-7)
Key Differences :
- The amine group introduces basicity and hydrogen-bonding capability, which are absent in the ketone-containing target compound.
Tabulated Comparison of Properties
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